molecular formula C18H20N2O3S B2796837 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 2097899-48-2

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B2796837
CAS No.: 2097899-48-2
M. Wt: 344.43
InChI Key: UVATYXZCMYOONK-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that features a benzo[b]thiophene ring, a hydroxyethyl group, and an isoxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . This suggests that the compound could have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either inhibit or enhance the compound’s action through competitive or noncompetitive interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the hydroxyethyl group: This step might involve the use of ethylene oxide or similar reagents under basic conditions.

    Formation of the isoxazole ring: This can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling reactions: The final step involves coupling the benzo[b]thiophene and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The amide group can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)acetamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)butanamide

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-13(12(2)23-20-11)7-8-18(22)19-9-16(21)15-10-24-17-6-4-3-5-14(15)17/h3-6,10,16,21H,7-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVATYXZCMYOONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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